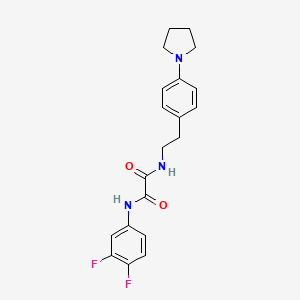

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLPFNXPNMPZSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H26F2N4O2

- Molecular Weight : 416.5 g/mol

- CAS Number : 922981-85-9

Research indicates that this compound may act through multiple pathways:

- NLRP3 Inhibition : The compound has been studied for its role as an NLRP3 inflammasome inhibitor. NLRP3 is implicated in various inflammatory diseases, and inhibiting its activity can reduce the release of pro-inflammatory cytokines such as IL-1β .

- Anti-inflammatory Effects : In vitro studies have shown that N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide significantly reduces inflammation markers in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential utility in treating inflammatory conditions .

- Cardioprotective Properties : In vivo studies demonstrated that this compound could mitigate cardiac damage following ischemia/reperfusion injury, suggesting its therapeutic potential in cardiovascular diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | NLRP3 Inflammasome Inhibition | In vitro assays on human macrophages | Reduced IL-1β release by 35.5% at 10 μM concentration |

| Study 2 | Anti-inflammatory Effects | LPS-induced inflammation models | Significant reduction in TNF-α and IL-6 levels |

| Study 3 | Cardioprotection | Rat model of ischemia/reperfusion injury | Improved post-ischemic recovery and reduced infarct size |

Case Study 1: NLRP3 Inhibition

In a study focusing on the structure-activity relationship of oxalamide derivatives, N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide was identified as a potent inhibitor of the NLRP3 inflammasome. The compound was shown to prevent pyroptosis and significantly decrease IL-1β release in human macrophages exposed to inflammatory stimuli .

Case Study 2: Cardiovascular Benefits

In another investigation, the compound was administered to rats on a high-fat diet to assess its cardioprotective effects. The results indicated that treatment with the oxalamide led to improved glucose metabolism, reduced systemic inflammation markers, and enhanced cardiac function post-injury .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multi-step organic reactions. Key steps include:

- Formation of Intermediates : The initial reaction often involves 3,4-difluoroaniline and oxalyl chloride to create an intermediate.

- Coupling Reactions : This intermediate is then reacted with a pyrrolidine derivative to form the final product.

Common solvents used in these reactions include dichloromethane, while catalysts like triethylamine are employed to enhance yield.

Biological Applications

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has garnered attention for several potential applications in biological research:

- Medicinal Chemistry : This compound serves as a building block for synthesizing more complex pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

- Pharmacological Studies : Research indicates that it may interact with specific targets such as histone deacetylases (HDACs), which are critical in cancer therapy.

Case Studies

- Inhibition of HDACs : A study demonstrated that derivatives of this compound exhibited selective inhibition of HDAC6, indicating potential for targeted cancer therapies with reduced side effects compared to non-selective inhibitors.

- Neuroprotective Effects : Another investigation highlighted the compound's ability to modulate pathways associated with neurodegeneration, suggesting its use in developing treatments for conditions like Alzheimer's disease.

Summary of Applications

The applications of N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can be summarized as follows:

- Chemistry : Utilized as a precursor in the synthesis of complex molecules.

- Biology : Investigated as a biochemical probe for understanding cellular mechanisms.

- Medicine : Explored for its pharmacological properties and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxalamides

Table 1: Key Structural Features of Selected Oxalamides

Key Observations:

Fluorine atoms in the target compound and compound 18 reduce metabolic oxidation susceptibility compared to non-halogenated analogs .

Receptor Binding and Selectivity :

- The dichlorophenyl-piperazine moiety in compound 10 () suggests affinity for serotonin or dopamine receptors, whereas the target compound’s pyrrolidine-phenethyl group may target distinct pathways .

- S336’s pyridine ring () enables π-π stacking in taste receptors, a mechanism unlikely in the target compound due to its aliphatic pyrrolidine .

Metabolic Pathways :

- Fluorinated aryl groups (target compound, compound 18) resist oxidative metabolism, favoring hydrolysis or glucuronidation, as seen in S336 .

- Piperazine-containing analogs (compound 10) undergo hydroxylation and demethylation, pathways less relevant to the target compound .

Key Observations:

Synthesis Efficiency :

- Compound 18’s 52% yield () suggests fluorinated derivatives are synthetically accessible, though the target compound’s pyrrolidine may complicate purification .

- Dimer formation (e.g., 23% in compound 16, ) is a risk in oxalamide synthesis, but the target compound’s steric bulk may mitigate this .

Safety and Toxicity: S336’s high NOEL (100 mg/kg/day) indicates low toxicity, a benchmark for structurally related oxalamides . The target compound’s fluorine atoms may further reduce toxicity by avoiding reactive metabolites .

Bioavailability :

- The pyrrolidine group in the target compound may enhance bioavailability compared to S336’s pyridine, which shows poor absorption in rats .

Q & A

Q. Optimization Tips :

- Control stoichiometry (1:1.2 molar ratio of oxalyl chloride to amines) to minimize side products.

- Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl C-F coupling constants ~245 Hz) and amide bond formation.

- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (HRMS) :

- ESI-HRMS validates molecular weight (expected [M+H]⁺: ~416.16 g/mol) and detects impurities.

- X-ray Crystallography :

- Resolves solid-state conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding in oxalamide core) .

- HPLC-PDA :

- Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can researchers resolve discrepancies between in vitro receptor binding data and in vivo efficacy for this compound?

Answer:

Stepwise Approach :

In Vitro Validation :

- Use radioligand binding assays (neurokinin-1 receptor, NK1R) with [³H]-substance P to measure IC₅₀.

- Confirm functional activity via calcium flux assays (FLIPR) in transfected HEK293 cells .

Pharmacokinetic (PK) Studies :

- Assess bioavailability (oral/intravenous) in rodent models.

- Measure plasma half-life, brain penetration (BBB permeability via PAMPA), and metabolite profiling (LC-MS/MS) to identify instability or poor distribution .

Data Reconciliation :

- If in vitro potency doesn’t translate in vivo, optimize logP (target 2–4) via substituent modification (e.g., pyrrolidine → piperidine for enhanced solubility) .

- Use PET imaging with radiolabeled analogs to validate target engagement in vivo .

Advanced: What computational strategies predict the compound’s binding mode to neurokinin receptors, and how do they align with experimental data?

Answer:

Methodology :

Molecular Docking :

- Dock the compound into NK1R’s crystal structure (PDB: 6H7L) using AutoDock Vina. Focus on interactions with Gln165 (hydrogen bonding) and hydrophobic pockets (Tyr272, Phe268) .

Molecular Dynamics (MD) Simulations :

- Run 100-ns simulations (AMBER force field) to assess binding stability. Key metrics: RMSD (<2 Å), ligand-protein interaction fingerprints.

Experimental Validation :

- Compare docking-predicted binding affinities with surface plasmon resonance (SPR) data (KD measurements).

- Mutagenesis studies (e.g., Gln165Ala) confirm critical residues for binding .

Q. Contradiction Analysis :

- If simulations suggest high affinity but SPR shows weak binding, re-evaluate protonation states (e.g., oxalamide tautomerism) or solvation effects .

Advanced: How do the 3,4-difluorophenyl and pyrrolidinyl groups influence metabolic stability, and what assays are used to quantify this?

Answer:

Structural Impact :

- 3,4-Difluorophenyl :

- Enhances metabolic resistance (fluorine blocks CYP450 oxidation) but may reduce solubility.

- Pyrrolidinyl Phenethyl :

- Improves lipophilicity (logP ~3.5) and membrane permeability but risks hERG inhibition.

Q. Assays :

Microsomal Stability :

- Incubate with liver microsomes (human/rat). Measure half-life (t₁/₂) via LC-MS. Use NADPH cofactor to assess Phase I metabolism .

CYP Inhibition Screening :

- Fluorescent probes (e.g., CYP3A4) to identify off-target interactions.

Plasma Protein Binding (PPB) :

- Equilibrium dialysis to determine free fraction (target: <95% bound) .

Q. Optimization :

- Replace pyrrolidine with morpholine to reduce basicity and hERG liability while retaining potency .

Advanced: What experimental designs are recommended for SAR studies targeting improved selectivity against kinase off-targets?

Answer:

SAR Strategy :

Analog Library Synthesis :

- Vary substituents on phenyl (e.g., Cl, CF₃) and pyrrolidine (e.g., N-methylation) .

Selectivity Profiling :

- Broad-panel kinase assays (Eurofins KinaseProfiler) at 1 µM to identify off-target hits (e.g., JAK2, EGFR).

Crystallography :

- Co-crystallize analogs with off-target kinases to guide steric bulk incorporation (e.g., ortho-methyl on phenyl) .

Q. Data Interpretation :

- Use heatmaps to visualize selectivity clusters. Prioritize analogs with >100-fold selectivity over kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.